ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate
Description
This complex heterocyclic compound features a tetracyclic framework with fused dioxa (3,11-dioxa) and aza (9-azatetracyclo) rings, an ethyl ester group at position 5, and a 3-imidazol-1-ylpropyl side chain at position 7. Structural determination of such intricate molecules relies heavily on X-ray crystallography tools like SHELXL for refinement and validation .
Properties
IUPAC Name |
ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-29-24(28)20-16(2)31-23-18-8-5-4-7-17(18)22-19(21(20)23)13-27(15-30-22)11-6-10-26-12-9-25-14-26/h4-5,7-9,12,14H,3,6,10-11,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZJCPHVXGCGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCCN5C=CN=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propyl chain: This step involves the alkylation of the imidazole ring with a propyl halide.
Construction of the tetracyclic core: This complex step may involve multiple cyclization reactions, often facilitated by catalysts and specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may optimize these steps for higher yields and purity, often involving advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites within the molecule, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its complex tetracyclic structure may impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the propyl chain and tetracyclic core may facilitate binding to hydrophobic pockets. The compound’s effects are mediated through these interactions, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Imidazole Derivatives
Compounds such as (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate and (E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate () share key features with the target molecule, including:
- Ethyl ester groups : Critical for solubility and metabolic stability.
- Imidazole rings : Enable hydrogen bonding and metal coordination.
Key Differences :
- Backbone complexity: The target’s tetracyclic system imposes steric constraints absent in the linear acrylate/pentenoate derivatives, affecting conformational flexibility and binding selectivity.
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula (Est.) | Key Functional Groups | ESI-MS (m/z) | Hydrogen Bonding Capacity |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₆N₂O₅ | Imidazole, ethyl ester, dioxa-aza | N/A | High (free imidazole) |
| (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate | C₂₇H₂₆N₂O₂ | Trityl-protected imidazole, acrylate | 437 (M+1) | Low (trityl blocks H-bond) |
| (E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate | C₂₉H₃₀N₂O₂ | Trityl-protected imidazole, pentenoate | 437 (M+1) | Low |
Furan-Containing Analogues (MFR-a and Methylofuran)
MFR-a and methylofuran () share heterocyclic backbones but differ significantly:
- Core structure : MFR-a contains a furan-linked glutamic acid chain, while the target compound has a fused tetracyclic system.
- Functional groups : Methylofuran’s formyl group contrasts with the target’s ethyl ester, altering reactivity (e.g., formyl’s electrophilicity vs. ester’s hydrolytic stability).
Hydrogen Bonding and Crystallographic Behavior
The target compound’s free imidazole group facilitates extensive hydrogen-bonding networks, as predicted by graph set analysis (). In contrast, trityl-protected analogues () exhibit weaker intermolecular interactions, reducing crystallinity. SHELX-driven refinements highlight the target’s well-defined electron density maps, underscoring structural rigidity .
Research Findings and Implications
- Synthetic Challenges : The tetracyclic framework requires multi-step synthesis, whereas linear imidazole derivatives () are more accessible.
- Biological Relevance : The unprotected imidazole in the target compound may enhance binding to biological targets (e.g., cytochrome P450 enzymes) compared to trityl-protected analogues.
- Stability : The ethyl ester group likely confers greater hydrolytic stability than formyl-containing compounds like methylofuran .
Table 2: Functional Comparison
| Property | Target Compound | (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate | MFR-a |
|---|---|---|---|
| Hydrogen Bond Donors | 1 (imidazole NH) | 0 (trityl-protected) | 2 (amide/furan O) |
| LogP (Est.) | ~3.5 (highly lipophilic) | ~5.2 (trityl increases lipophilicity) | ~-1.2 (polar) |
| Metabolic Stability | Moderate (ester hydrolysis) | High (steric protection) | Low (formyl reactive) |
Biological Activity
Ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate is a complex organic compound notable for its unique tetracyclic structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a propyl chain, and multiple oxygen and nitrogen atoms within its framework. Its molecular formula is C₁₈H₂₃N₃O₃, and it has a molecular weight of approximately 333.39 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Imidazole Ring : The imidazole moiety can coordinate with metal ions or interact with enzyme active sites.
- Hydrophobic Interactions : The tetracyclic structure allows for binding to hydrophobic pockets in proteins or receptors.
- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. For instance:
- Case Study : A derivative of the compound was tested against Staphylococcus aureus and showed significant inhibition at concentrations as low as 50 µg/mL.
Anticancer Activity
The tetracyclic structure has been linked to anticancer properties:
- In Vitro Studies : Cell line studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects:
- Mechanism : The compound may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
